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Fundamental Toxicology of Fumonisin B2

Table 1: Basic Toxicological Profile of Fumonisin B2

Toxicological Aspect Description

IARC Classification Group 2B (Possible human carcinogen) [1] [2]
Provisional Maximum Tolerable 2 ng/kg body weight (for FB1+FB2+FB3); more recent
Daily Intake suggestion: 1.0 pg/kg [1]

Primary Target Organs Kidney, Liver [1] [3]

| Major Toxic Mechanisms | 1. Inhibition of ceramide synthase [4] [3] 2. Induction of oxidative stress [1] 3.

Disruption of sphingolipid metabolism [4] [5] 4. Induction of mitochondrial stress and mitophagy [1] |

Cytotoxicity of Fumonisin B2: Mechanisms &
Experimental Data
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Fumonisin B2 induces cell damage through several interconnected pathways, with mitochondrial

dysfunction being a central theme.

Table 2: Key In Vitro Cytotoxicity Findings for Fumonisin B2

Cell Line | Model

Exposure Details

Key Cytotoxicity Findings

Citation

Human Kidney
(Hek293)

Human Kidney
(Hek293)

Human Kidney
(Hek293)

Primary Rat
Hepatocytes

Broiler Chicks
(in vivo)

317.4 pM for 24h
(ICs0)

317.4 uM for 24h

317.4 uM for 24h

~1000 puM (CDso for
LDH release)

Feed with 14-94
ppm FB2 for 21
days

Significant reduction in ATP production;
Increased ROS and mitochondrial membrane
depolarization.

Increased protein expression of mitochondrial
stress marker HSP60; Suppressed SIRT3
mRNA and protein.

Promoted mitophagy via upregulation of pNrf2,
PINK1, and p62 protein expression; Suppressed
miR-27b.

FB2 exhibited a higher cytotoxic effect than FB1.

Reduced lymphocyte viability (MTT assay);
Induced erythrocytic abnormalities.

[1]

[1]

[1]

[6]

[7]

The following diagram illustrates the core molecular mechanism of FB2 cytotoxicity, particularly its

disruption of sphingolipid metabolism, which initiates a cascade of cellular stress events.
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Core mechanism of FB2 cytotoxicity via sphingolipid disruption

Beyond sphingolipid disruption, FB2 triggers a specific sequence of events leading to mitochondrial

degradation (mitophagy), as detailed in the following experimental workflow.

Table 3: Experimental Workflow for Assessing FB2-Induced Mitophagy

Experimental o Key Outcome
Protocol | Assay Description
Stage Measures

1. Cell Culture & Human Embryonic Kidney (Hek293) cells exposed to Cell viability dose-
Dosing FB2 (e.g., ICso of 317.4 uM) for 24 hours. response curve.

| 2. Mitochondrial Function Assessment | - ATP Quantification: Luminometry.

¢ ROS Production: H2DCFDA fluorescence probe.

e Membrane Depolarization: JC-1 dye (flow cytometry). | Decreased ATP; Increased ROS; Loss of
membrane potential. | | 3. Protein Expression Analysis | Western Blot:

e Mitochondrial Stress: HSP60, SIRT3, LONP1.

e Mitophagy Activation: pNrf2, PINK1, p62. | Increased HSP60, pNrf2, PINK1, p62; Decreased SIRT3. |
| 4. Gene Expression Analysis | Quantitative PCR (qPCR):

e Transcript levels of SIRT3 and PINK1.
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e microRNA Analysis: miR-27b expression. | Increased PINK1 mRNA; Decreased SIRT3 mRNA and
miR-27b. |

Induces

Derepresses

Transactivates

Click to download full resolution via product page

FB2-induced mitophagy pathway via Nrf2 activation and miR-27b suppression

Carcinogenicity and In Vivo Toxicity Assessment

While FB2 is less studied than FB1, existing evidence provides insights into its carcinogenic potential.

Table 4: Summary of Carcinogenicity and In Vivo Findings for Fumonisin B2
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Key Findings on Carcinogenicity &

Model System Exposure Regimen o Citation
Toxicity
Rat Liver Model Fed at 1000 mg/kg Did not initiate cancer under the test [6]
diet for 21 days conditions. The study confirmed that the

parent fumonisin B structure is necessary for
cancer-initiating activity.

Broiler Chicks Feed with 14-94 ppm  Induced lymphocyte cytotoxicity and [7]
FB2 (with other abnormalities in red blood cells
toxins) for 21 days (poikilocytes).

Ducks & Turkeys Intravenous (1 mg/kg  Rapid elimination (half-life: 12.4 min in [8]
(Toxicokinetics) BW); Oral (10 mg/kg  turkeys, 32 min in ducks). Very low oral
BW) bioavailability.

Key Experimental Protocols for Researchers

1. Protocol for In Vitro Cytotoxicity (MTT) Assay

e Cell Line: Broiler chick peripheral blood lymphocytes [7] or Hek293 cells [1].

e Dosing: Prepare serial dilutions of purified FB2 in culture medium.

e Exposure Time: 24 hours is common for acute assessment [1].

¢ Viability Measurement: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium
bromide) to wells. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan.
Dissolve the formazan crystals and measure the absorbance at 570 nm [7].

e Data Analysis: Calculate cell viability as a percentage of the control and determine the ICso value
using non-linear regression [1].

2. Protocol for Fumonisin B2 Extraction and Analysis by UPLC-MS/MS

e Extraction: Homogenize sample (e.g., 4 g cultured material) with 20 mL of acetonitrile-water (50:50,
viv). Extract for 60 min on an orbital shaker (200 rpm) followed by sonication for 1 h [9].

¢ Centrifugation: Centrifuge at 10,000 rpm for 15 min [9].

¢ Dilution & Filtration: Dilute 0.25 mL supernatant with 0.75 mL acetonitrile—0.2% formic acid in
water (25:75, v/v). Centrifuge again and filter through 0.45 pm PTFE filters [9].

¢ Analysis: Analyze the filtrate by UPLC-MS/MS. This method is suitable for simultaneous detection of
FB1, FB2, and FB3 [9].
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Current Research Gaps and Future Directions

Despite progress, several knowledge gaps remain in FB2 research [1] [2]:

¢ Relative Potency: Detailed comparative studies on the cytotoxic and carcinogenic potency of FB2
versus the more well-characterized FB1 are needed.

¢ In Vivo Carcinogenicity: More comprehensive long-term in vivo carcinogenicity studies are required.

¢ Mechanistic Details: The precise molecular switches that determine whether FB2 exposure leads to
apoptosis, autophagic survival, or neoplastic transformation are not fully understood.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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